![molecular formula C11H11ClN4 B1464367 6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine CAS No. 1016914-76-3](/img/structure/B1464367.png)
6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine
Overview
Description
This compound belongs to the class of organic compounds known as pyridinylpyrimidines . These are compounds containing a pyridinylpyrimidine skeleton, which consists of a pyridine linked (not fused) to a pyrimidine by a bond .
Synthesis Analysis
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity .Molecular Structure Analysis
The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
Pyrimidinamines derivatives act as mitochondrial complex I electron transport inhibitors (MET I) . More than two-thirds of pyrimidine fungicides belong to pyrimidinamine derivatives .Scientific Research Applications
Synthesis and Characterization
- The compound is involved in the synthesis and characterization of stable betainic pyrimidinaminides, highlighting its role in forming various substituted hetarenium salts and aminides depending on reaction conditions and substitution patterns (Schmidt, 2002).
Molluscicidal Properties
- This chemical has been studied in the context of synthesizing new thiazolo[5,4-d]pyrimidines with properties effective against snails, which are intermediate hosts of schistosomiasis (El-bayouki & Basyouni, 1988).
Antibacterial Activity
- Novel derivatives of this compound have been synthesized and evaluated for their potential antibacterial activity, showing moderate effectiveness in comparison with reference drugs (Afrough et al., 2019).
Antimitotic Agents
- Research has explored alterations at specific positions of this compound's derivatives to study their impact on cytotoxicity and the inhibition of mitosis in cultured lymphoid leukemia L1210 cells (Temple et al., 1991).
Environmental Degradation
- Studies on Aspergillus niger show its ability to degrade chlorimuron-ethyl (a related compound), highlighting the microbial transformation role in environmental degradation of such chemicals (Sharma et al., 2012).
Synthesis of Novel Analogues
- The compound plays a crucial role in the synthesis of novel pyrimidine derivatives, demonstrating its versatility in chemical synthesis (Shankar et al., 2021).
Fungicidal and Insecticidal Activity
- It's used in the synthesis of compounds with fungicidal and insecticidal activities, showing its potential in agricultural applications (Chen & Shi, 2008).
Corrosion Inhibition
- This compound is part of a class of corrosion inhibitors, especially for aluminum in acid medium, highlighting its application in material science and engineering (Abdelshafi, 2020).
Anti-Cancer Activity
- Derivatives of this compound have been explored for their anti-proliferative activity and potential as CDK2 inhibitors, indicating their relevance in cancer research (Abdel-Rahman et al., 2021).
Mechanism of Action
Target of Action
The primary target of 6-chloro-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid metabolism, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical step in fatty acid synthesis.
Mode of Action
This compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it
Biochemical Pathways
The interaction of this compound with the acetyl-CoA carboxylase enzyme affects the fatty acid synthesis pathway By inhibiting this enzyme, the compound can potentially disrupt the production of malonyl-CoA, thereby affecting the downstream synthesis of fatty acids
Future Directions
Pyrimidinamine derivatives are considered promising agricultural compounds because of their outstanding activity and their mode of action which is different from other fungicides . With the increasing evolution of pesticide resistance, it’s necessary to develop new agrochemicals in which both non-target resistance and target resistance have not evolved .
properties
IUPAC Name |
6-chloro-N-(2-pyridin-4-ylethyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4/c12-10-7-11(16-8-15-10)14-6-3-9-1-4-13-5-2-9/h1-2,4-5,7-8H,3,6H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDHLFJHDCYNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCNC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



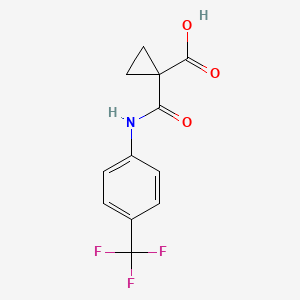
![1-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1464286.png)

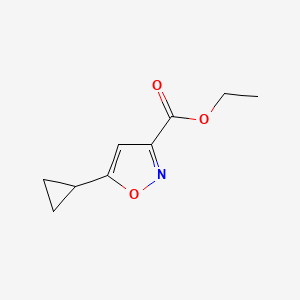

![3-Cyclopentyl-1-[4-(hydroxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1464293.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
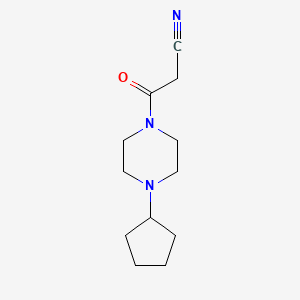
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)
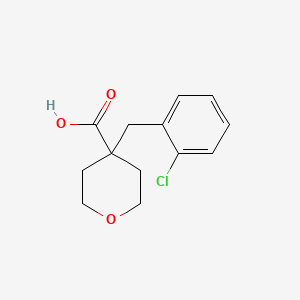
![2-Methoxy-4-[(oxan-4-yl)methoxy]aniline](/img/structure/B1464300.png)
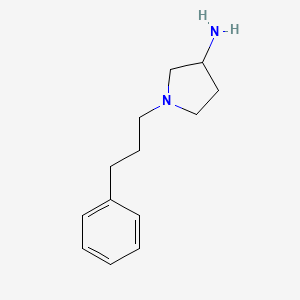
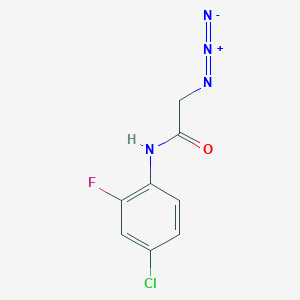
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)